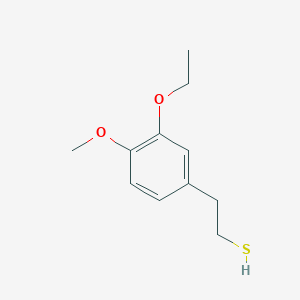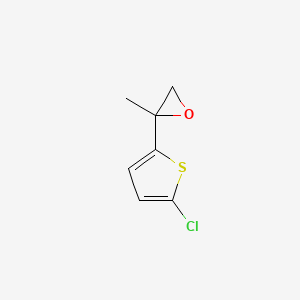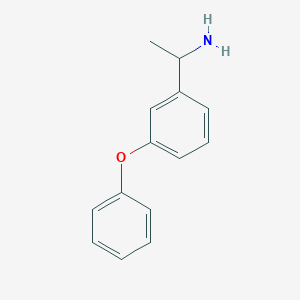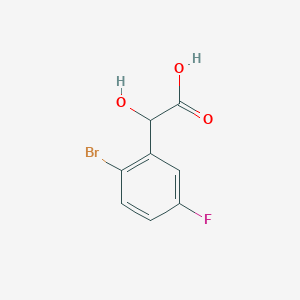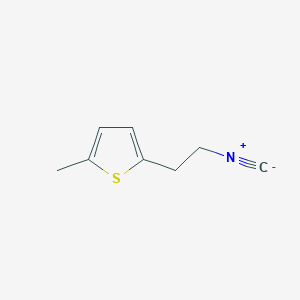
2-(2-Isocyanoethyl)-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isocyanoethyl)-5-methylthiophene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a methyl-substituted thiophene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Isocyanoethyl)-5-methylthiophene typically involves the dehydration of formamides under specific conditions. One common method includes the use of phosphorus oxychloride and triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Industrial Production Methods: Industrial production of this compound may utilize large-scale dehydration processes with optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Isocyanoethyl)-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted thiophenes and isocyanides, which can be further utilized in synthetic chemistry .
Scientific Research Applications
2-(2-Isocyanoethyl)-5-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(2-Isocyanoethyl)-5-methylthiophene involves its reactivity with various molecular targets. The isocyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in electrophilic aromatic substitution. These interactions lead to the formation of new chemical bonds and the generation of diverse products .
Comparison with Similar Compounds
- 3-(2-Isocyanoethyl)indole
- 2-Isocyanatoethyl methacrylate
- 2-(2-Bromoethyl)benzaldehyde
Comparison: 2-(2-Isocyanoethyl)-5-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties compared to other isocyanoethyl derivatives. Its structural features allow for unique applications in synthetic chemistry and material science .
Properties
CAS No. |
602268-92-8 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-(2-isocyanoethyl)-5-methylthiophene |
InChI |
InChI=1S/C8H9NS/c1-7-3-4-8(10-7)5-6-9-2/h3-4H,5-6H2,1H3 |
InChI Key |
XGKVWXXUBALSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
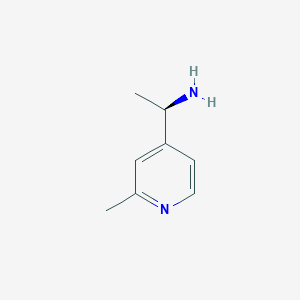
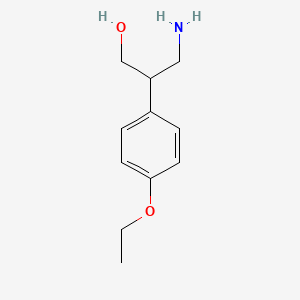

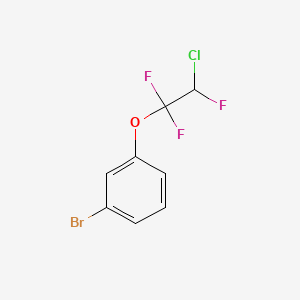
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)

![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)

